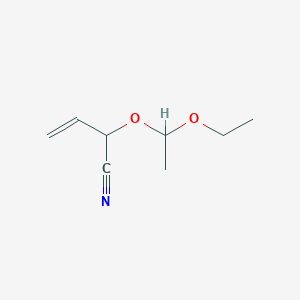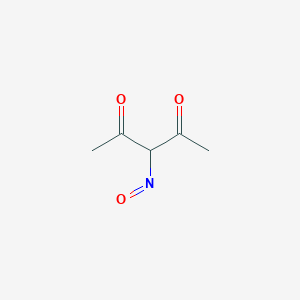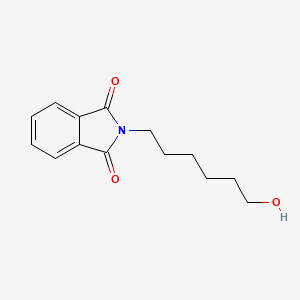
2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a hydroxyhexyl side chain attached to the isoindole ring. Isoindole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
It is known that phthalates, a group of chemicals to which this compound belongs, have been associated with liver toxicity . The liver plays a pivotal role in detoxification of pollutants, and continuous exposure to phthalates may lead to inhibition of liver detoxifying enzymes .
Mode of Action
Phthalates are known to be metabolized in the human body through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The metabolites enter the bloodstream and reach the liver for further detoxification .
Biochemical Pathways
It is known that phthalates can affect various metabolic processes in the liver .
Pharmacokinetics
It is known that phthalates are absorbed into the body through ingestion, inhalation, and dermal pathways . After absorption, they are metabolized and reach the liver for further detoxification. The metabolites are then excreted via urine and/or feces .
Result of Action
Continuous exposure to phthalates may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction .
Action Environment
The action, efficacy, and stability of N-(6-hydroxyhexyl)-phthalimide can be influenced by various environmental factors. For instance, the route of exposure (ingestion, inhalation, or dermal) can affect the bioavailability of phthalates
Biochemical Analysis
Biochemical Properties
2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain liver detoxifying enzymes, potentially inhibiting their activity . This interaction can lead to alterations in the metabolic processes within the liver, affecting the overall detoxification pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, thereby impacting cellular metabolism and function . Additionally, it may affect cell signaling pathways related to hormone-like properties, influencing cellular responses and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with liver detoxifying enzymes, for instance, results in the inhibition of these enzymes, thereby altering the detoxification process and gene expression related to metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced detoxification processes. At higher doses, it can lead to toxic or adverse effects, including liver dysfunction and inhibition of detoxifying enzymes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in detoxification processes. The compound’s interaction with liver detoxifying enzymes, for example, can lead to alterations in metabolic flux and metabolite levels, affecting the overall metabolic balance within the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with 6-aminohexanol under acidic conditions to form the desired product. The reaction typically proceeds as follows:
Phthalic Anhydride and 6-Aminohexanol Reaction:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Continuous flow synthesis techniques can be employed to enhance the efficiency and yield of the compound. These methods involve the use of high-throughput reactors and optimized reaction conditions to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyhexyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The isoindole ring can be reduced to form dihydroisoindole derivatives.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydroisoindole derivatives.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: Employed in the development of advanced materials such as polymers and coatings.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(6-Hydroxyhexyl)-3-methylenesuccinic acid
- 2-(6-Hydroxyhexyl)-3-methylenesuccinic acid dimethyl ester
Uniqueness
This compound is unique due to its specific structural features, including the hydroxyhexyl side chain and the isoindole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(6-hydroxyhexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-10-6-2-1-5-9-15-13(17)11-7-3-4-8-12(11)14(15)18/h3-4,7-8,16H,1-2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPZKDNKHUEITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513713 | |
| Record name | 2-(6-Hydroxyhexyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63945-11-9 | |
| Record name | 2-(6-Hydroxyhexyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

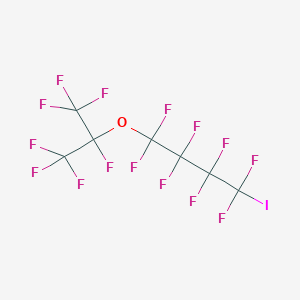
![6-Methoxy-2-(p-tolyl)benzo[d]thiazole](/img/structure/B1611090.png)
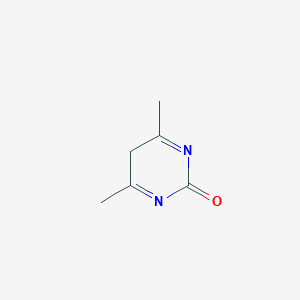
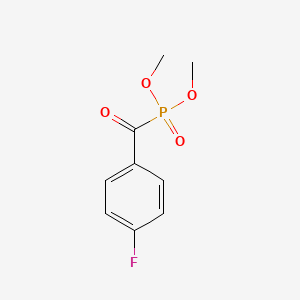
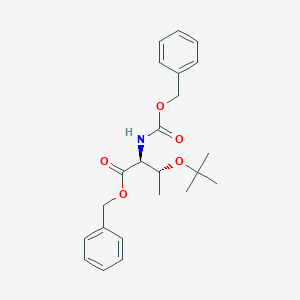
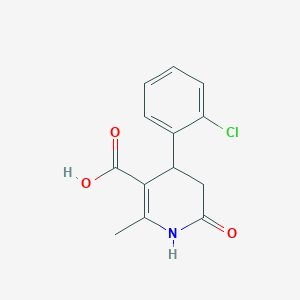
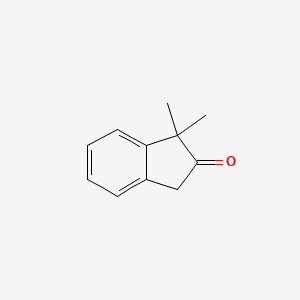
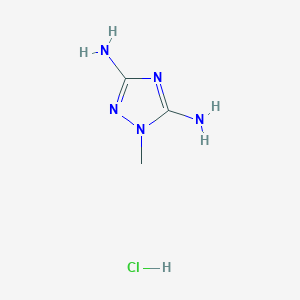
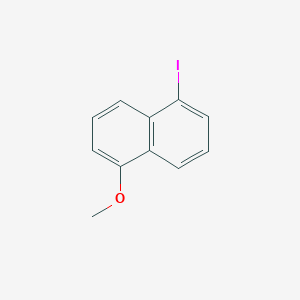
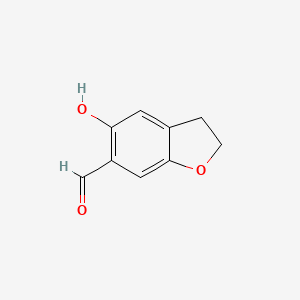
![Imidazo[1,2-a]pyrazin-3-ylmethanol](/img/structure/B1611107.png)
